REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:12])([F:11])[C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1.N([O-])=O.[Na+].[C:17]1(=[O:23])[NH:21][C:20](=[O:22])[CH:19]=[CH:18]1.C([O-])(=O)C.[Na+]>O.CC(C)=O.[Cu](Cl)Cl>[F:2][C:3]([F:12])([F:11])[C:4]1[CH:10]=[CH:9][C:7]([C:19]2[C:20](=[O:22])[NH:21][C:17](=[O:23])[CH:18]=2)=[CH:6][CH:5]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was reduced to 0° C.
|
Type
|
CUSTOM
|
Details
|
At the end of diazotisation, a clear yellow solution was obtained
|
Type
|
WAIT
|
Details
|
After a few minutes a gas started
|
Type
|
STIRRING
|
Details
|
to stir at 0° C. for 1 h and overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Acetone was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue was filtered
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=1C(NC(C1)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |